

# Buturon vs. Linuron: A Comparative Review of Herbicidal Properties

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A comprehensive analysis of two phenylurea herbicides, **Buturon** and Linuron, reveals similarities in their mode of action as photosystem II inhibitors, alongside differences in their chemical properties and a significant gap in available efficacy data due to **Buturon**'s obsolete status.

This guide provides a detailed comparison of the herbicidal properties of **Buturon** and Linuron, two compounds belonging to the phenylurea class of herbicides. Both herbicides function by inhibiting photosynthesis at photosystem II (PSII), a critical pathway for plant growth and survival.[1][2] While Linuron remains a well-documented herbicide with extensive data on its efficacy and environmental fate, **Buturon** has been largely discontinued, resulting in a scarcity of contemporary research and quantitative data.[1][3] This review consolidates the available information on both compounds, offering a comparative perspective for researchers and professionals in weed science and herbicide development.

## **Chemical and Physical Properties**

**Buturon** and Linuron share a core phenylurea structure but differ in their substituent groups, which influences their physicochemical properties such as molar mass and water solubility. A summary of their key chemical and physical properties is presented in Table 1.



Property	Buturon	Linuron
Chemical Structure	1-(4-chlorophenyl)-3-methyl-3- (1-methylprop-2-ynyl)urea	3-(3,4-dichlorophenyl)-1- methoxy-1-methylurea
Molecular Formula	C12H13CIN2O	C9H10Cl2N2O2
Molar Mass ( g/mol )	236.70[1]	249.09[4]
Water Solubility (mg/L)	30[1]	63.8[5]
HRAC Group	C2 (Global)[1]	7[6]
Mode of Action	Photosystem II inhibitor[1][7]	Photosystem II inhibitor[2][6]

# **Herbicidal Efficacy**

Both **Buturon** and Linuron are classified under the Herbicide Resistance Action Committee (HRAC) Group C2 (or Group 7), indicating their shared mechanism of inhibiting photosynthesis at PSII.[1][6] This mode of action typically results in control of a broad spectrum of annual broadleaf and grassy weeds.[1][2]

Linuron is recognized for its effectiveness against weeds such as pigweed, lambsquarters, and chickweed.[6] However, due to **Buturon**'s status as an obsolete herbicide, specific quantitative data on its herbicidal efficacy, such as EC<sub>50</sub> (half maximal effective concentration) values for different weed species, are not readily available in recent scientific literature. Table 2 provides a general overview of the target weeds for both herbicides.

Herbicide	Target Weeds	
Buturon	Grassy weeds, Spurge, Annual meadow grass, Foxtails[1][8]	
Linuron	Annual broadleaf and grassy weeds, including Pigweed, Lambsquarters, Chickweed, Mustard, Velvetleaf, Annual bluegrass, Foxtail, Crabgrass[6]	

## **Environmental Fate**



The persistence and mobility of herbicides in the environment are critical factors in their overall assessment. The soil half-life (DT<sub>50</sub>) is a key indicator of an herbicide's persistence. For Linuron, the field half-life is reported to be in the range of 30 to 150 days, with a representative value of approximately 60 days.[9][10] Microbial degradation is the primary mechanism of its dissipation in soil.[9] Information on the environmental fate of **Buturon** is limited, though it is suggested to degrade rapidly in the environment and not be persistent.[1]

Property	Buturon	Linuron
Soil Half-life (DT50)	Rapidly degrades, not persistent[1]	30 - 150 days[9][10]
Primary Degradation Pathway	Not specified	Microbial degradation[9]

# **Toxicological Profile**

The toxicological profiles of **Buturon** and Linuron have been evaluated in various organisms. The acute oral toxicity, measured as the LD<sub>50</sub> (lethal dose for 50% of a test population), provides a comparative measure of their potential hazard. A summary of available toxicity data is presented in Table 4.

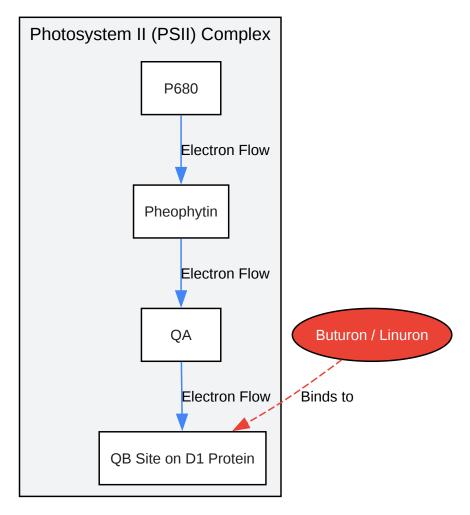
Organism	Buturon	Linuron
Rat (oral LD <sub>50</sub> , mg/kg)	>1791[1]	1200 - 1500[3]
Rabbit (dermal LD50, mg/kg)	500[1]	>5000[3]

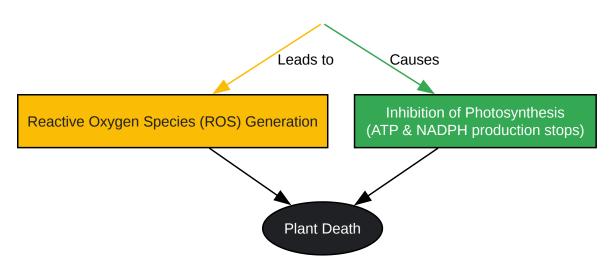
# **Mode of Action: Inhibition of Photosystem II**

**Buturon** and Linuron exert their herbicidal effects by disrupting the photosynthetic electron transport chain in plants.[1][2][7] Specifically, they bind to the D1 protein in Photosystem II (PSII), blocking the flow of electrons.[2] This inhibition leads to a halt in the production of ATP and NADPH, which are essential for carbon fixation and plant growth. The blockage of electron transport also results in the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to plant death.[11]



## Signaling Pathway of PSII Inhibition by Phenylurea Herbicides





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Caption: Inhibition of Photosystem II by **Buturon** and Linuron.



## **Experimental Protocols**

The evaluation of the herbicidal properties of PSII inhibitors like **Buturon** and Linuron relies on specific experimental protocols to quantify their effects on photosynthesis.

## **Chlorophyll Fluorescence Assay**

This non-invasive technique is widely used to assess the efficiency of PSII and to detect the effects of herbicides that target this complex.[12][13][14]

Objective: To determine the effect of the herbicide on the photochemical efficiency of PSII.

#### Methodology:

- Plant Material: Grow susceptible plant species (e.g., Arabidopsis thaliana, spinach, or a target weed species) under controlled environmental conditions.
- Herbicide Treatment: Apply the herbicide at a range of concentrations to the plants or to excised leaf discs. Include a control group treated with a solvent blank.
- Dark Adaptation: Before measurement, dark-adapt the plant material for a period of 15-30 minutes to ensure all reaction centers are open.
- Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters. The most common parameter for assessing PSII efficiency is the maximum quantum yield of PSII (Fv/Fm).
- Data Analysis: Calculate Fv/Fm for each treatment. A decrease in the Fv/Fm ratio indicates damage to the PSII reaction centers. Plot the Fv/Fm values against the herbicide concentration to determine the EC<sub>50</sub> value.[15]

## **Oxygen Evolution Assay**

This method directly measures the rate of photosynthetic oxygen evolution, which is a primary function of PSII.

Objective: To quantify the inhibition of water splitting and oxygen evolution by the herbicide.

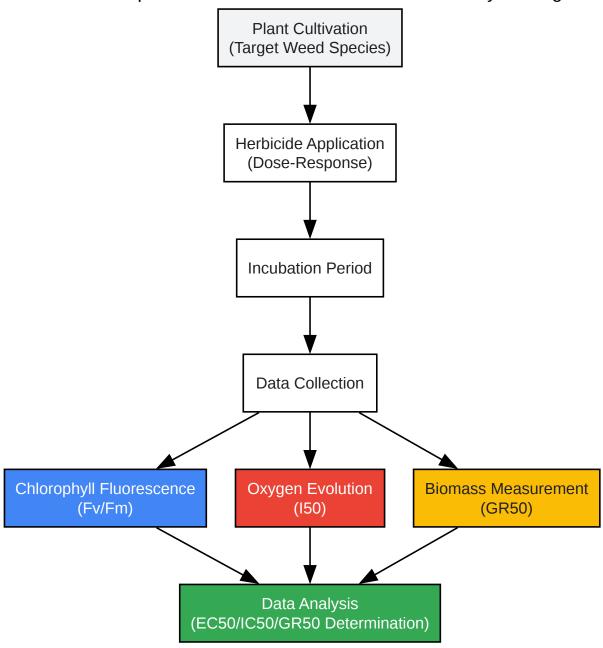


#### Methodology:

- Isolation of Thylakoids: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach leaves).
- Oxygen Electrode: Use a Clark-type oxygen electrode to measure the concentration of dissolved oxygen in a reaction cuvette.
- Reaction Mixture: Add the isolated thylakoids to a buffer solution containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol DCPIP).
- Herbicide Incubation: Add the herbicide at various concentrations to the reaction mixture and incubate for a short period.
- Measurement: Illuminate the cuvette with a light source to initiate photosynthesis and record the rate of oxygen evolution.
- Data Analysis: Compare the rate of oxygen evolution in the presence of the herbicide to the control (no herbicide). Calculate the percentage of inhibition for each concentration and determine the I<sub>50</sub> value (concentration causing 50% inhibition).



#### General Experimental Workflow for Herbicide Efficacy Testing



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Caption: Workflow for assessing herbicide efficacy.



## Conclusion

**Buturon** and Linuron are both phenylurea herbicides that share the same mode of action: the inhibition of photosynthesis at PSII. Linuron is a well-characterized herbicide with a considerable amount of data available on its efficacy, environmental fate, and toxicology. In contrast, **Buturon** is an obsolete herbicide, and as a result, there is a significant lack of quantitative data to allow for a direct and comprehensive comparison of its herbicidal properties with Linuron. While their shared mode of action suggests they would control a similar spectrum of weeds, the differences in their chemical structures would likely lead to variations in their potency, selectivity, and environmental behavior. Further research into the quantitative structure-activity relationships of phenylurea herbicides could provide a theoretical basis for comparing these two compounds in the absence of direct experimental data. For researchers and professionals in the field, Linuron serves as a well-understood reference compound for PSII-inhibiting herbicides, while the case of **Buturon** highlights the challenges in evaluating the properties of older, discontinued agrochemicals.

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